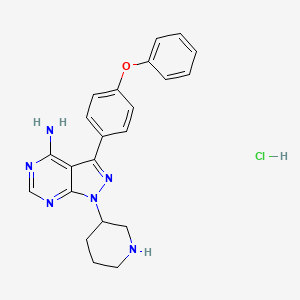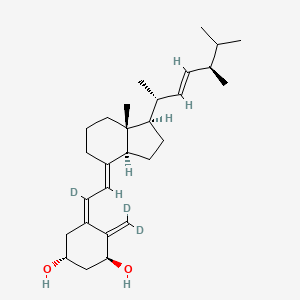
MPC-2130
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MPC-2130 is a broad-acting, apoptosis-inducing, small molecule with potential antineoplastic activity. Although the exact mechanism of action has yet to be fully elucidated, apoptosis inducer this compound exhibits proapoptotic activities in tumor cells, including membrane phosphatidylserine externalization, release of cytochrome C from mitochondria, caspase activation, cell condensation, and DNA fragmentation. In addition, because this agent is not a substrate for several types of multidrug resistance (MDR) ABC superfamily transporters, such as P-glycoprotein 1 (MDR-1), multidrug resistance-associated protein 1 (MRP1), and breast cancer resistance protein 1 (BCRP1/ABCG2), it may be useful in treating MDR tumors that express these particular MDR efflux pumps.
Applications De Recherche Scientifique
FDA Regulatory Guidance on Drug Studies
MPC-2130's implications in regulatory practices are noteworthy. The FDA and the Pharmaceutical Research Manufacturers Association conducted dialog sessions to develop standards for preclinical screening of new molecular entities for schedule control actions, integral to every New Drug Application process. This collaboration led to a draft guidance document allowing alternative approaches to study protocol requirements, marking a significant shift in regulatory policies for drug studies. This shift, however, raised concerns about restrictive policies not supported by published data, specifically regarding the mandated use of "extinction" test sessions in drug discrimination studies, as opposed to alternative methodologies like reinforced test sessions (Gauvin, Zimmermann, & Kallman, 2016).
Advances in Magnesium Phosphate Cement (MPC)
Although not directly related to this compound, advancements in Magnesium Phosphate Cement (also abbreviated as MPC) reflect the breadth of scientific research in material sciences. Recent reviews have consolidated crucial outcomes from global research on MPC, focusing on its physio-mechanical behaviors and applications in various fields including bio-materials, pavement crack repair, hazardous waste management, and clinical bio-ceramics. The comprehensive gathering of data from numerous studies underscores the potential of MPC in civil engineering, product development for everyday human use, and biomedical engineering applications (Haque & Chen, 2019).
Pharmacogenetics and Mycophenolic Acid
The study of pharmacogenetics in relation to Mycophenolic Acid (MPA) demonstrates the complex interplay between genetic polymorphisms and drug response, relevant to the broader context of this compound research. A comprehensive review and meta-analysis pinpointed specific genetic polymorphisms significantly associated with the pharmacokinetics and pharmacodynamics of MPA. This finding is pivotal in understanding individual variations in drug response, laying a foundation for personalized medicine and potentially guiding future research on this compound and similar compounds (Na Takuathung, Sakuludomkan, & Koonrungsesomboon, 2021).
Phosphorus-Containing Polymers in Biomedicine
The exploration of phosphorus-containing polymers, particularly for their biocompatibility and resistance to protein adsorption, offers insights into the broad potential of MPC polymers in biomedical applications. The research highlights the significance of 2-methacryloyloxyethyl phosphorylcholine (MPC) monomer due to its biomimetic structure and potential in diverse applications such as dentistry, regenerative medicine, and drug delivery. This underscores the versatility of MPC-based materials and their promising future in the biomedical field (Monge, Canniccioni, Graillot, & Robin, 2011).
Model Predictive Control in Hybrid Electric Vehicles
This compound's influence extends into engineering domains as well, exemplified by the utilization of Model Predictive Control (MPC) in power management strategies for hybrid electric vehicles (HEVs). A comprehensive review of MPC-based strategies highlights their advantages due to inherent merits, including driver behavior prediction for state-of-the-art energy management in HEVs. This intersection of predictive control and vehicle technology illuminates the multifaceted applications of MPC principles across different sectors (Huang, Wang, Khajepour, He, & Ji, 2017).
Propriétés
Formule moléculaire |
C27H30ClN3O2 |
|---|---|
Apparence |
Solid powder |
Synonymes |
MPC2130; MPC-2130; MPC 2130.; NONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




